molecular formula C16H15N B188660 4,4-Diphenylbutyronitrile CAS No. 22156-48-5

4,4-Diphenylbutyronitrile

Cat. No. B188660
CAS RN: 22156-48-5
M. Wt: 221.3 g/mol
InChI Key: JYHNHWMZIXPAEL-UHFFFAOYSA-N
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Description

4,4-Diphenylbutyronitrile (DPBN) is a chemical compound that is widely used in scientific research for its unique properties. It is a colorless, crystalline solid that is soluble in organic solvents such as benzene and ethanol. DPBN is used in a variety of research applications, including as a precursor for the synthesis of other compounds, as a fluorescent probe for studying biological processes, and as a reagent for chemical analysis.

Mechanism Of Action

The mechanism of action of 4,4-Diphenylbutyronitrile is not fully understood. However, it is believed to act as a photoinduced electron transfer (PET) probe. This means that it can transfer electrons to other molecules upon excitation with light, leading to changes in their fluorescence properties.

Biochemical And Physiological Effects

4,4-Diphenylbutyronitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to selectively bind to certain proteins and nucleic acids, leading to changes in their function. Additionally, 4,4-Diphenylbutyronitrile has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

4,4-Diphenylbutyronitrile has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is readily available. Additionally, it has a high degree of selectivity for certain molecules, making it a valuable tool for studying their function.
However, there are also limitations to using 4,4-Diphenylbutyronitrile in lab experiments. It is a relatively large molecule, which may limit its ability to penetrate cell membranes and interact with intracellular molecules. Additionally, it has a relatively short fluorescence lifetime, which may limit its usefulness in certain applications.

Future Directions

There are several potential future directions for research involving 4,4-Diphenylbutyronitrile. One area of interest is the development of new compounds based on 4,4-Diphenylbutyronitrile for use in pharmaceuticals and agrochemicals. Additionally, there is potential for the development of new fluorescent probes based on 4,4-Diphenylbutyronitrile for studying biological processes.
Another area of interest is the development of new methods for synthesizing 4,4-Diphenylbutyronitrile and related compounds. This could lead to more efficient and cost-effective methods for producing these compounds.
Finally, there is potential for the development of new applications for 4,4-Diphenylbutyronitrile in areas such as materials science and electronics. Its unique properties make it a valuable tool for studying a wide range of materials and devices.

Synthesis Methods

4,4-Diphenylbutyronitrile can be synthesized using a variety of methods. One common method involves the reaction of benzophenone with acetonitrile in the presence of a strong base such as sodium hydride. The resulting product is then purified through recrystallization to obtain pure 4,4-Diphenylbutyronitrile.

Scientific Research Applications

4,4-Diphenylbutyronitrile has a wide range of applications in scientific research. One of its most common uses is as a precursor for the synthesis of other compounds. 4,4-Diphenylbutyronitrile can be used to synthesize a variety of compounds, including pharmaceuticals and agrochemicals.
4,4-Diphenylbutyronitrile is also used as a fluorescent probe for studying biological processes. It has been shown to selectively bind to certain proteins and nucleic acids, making it a valuable tool for studying their function and interactions.

properties

CAS RN

22156-48-5

Product Name

4,4-Diphenylbutyronitrile

Molecular Formula

C16H15N

Molecular Weight

221.3 g/mol

IUPAC Name

4,4-diphenylbutanenitrile

InChI

InChI=1S/C16H15N/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12H2

InChI Key

JYHNHWMZIXPAEL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCC#N)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(CCC#N)C2=CC=CC=C2

Other CAS RN

22156-48-5

Origin of Product

United States

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